Acide 3-amino-4,5-dihydroxybenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

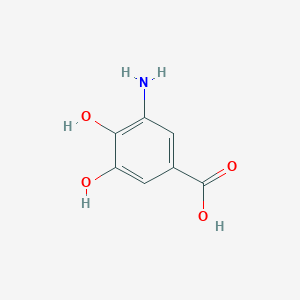

3-Amino-4,5-dihydroxybenzoic acid is a type of hydroxybenzoic acid, which is a group of phenolic acids. These compounds are aromatic carboxylic acids that contain a typical C6-C1 carbon skeleton structure . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, 2,3-dihydroxybenzoic acid was synthesized using 2,3-dihydroxybenzoic acid as the initial material, via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of 3-Amino-4,5-dihydroxybenzoic acid is similar to other hydroxybenzoic acids, which contain a typical C6-C1 carbon skeleton structure .Chemical Reactions Analysis

In a study, 3,5-dihydroxybenzoic acid (a carboxy-substituted resorcinol) was used as a probe for selective and ratiometric DA sensing .Physical and Chemical Properties Analysis

Hydroxybenzoic acids are found in a variety of plants like spices, vegetables, fruits, and grains. They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics .Applications De Recherche Scientifique

- Des recherches récentes se sont concentrées sur l’amélioration de la capacité d’ionisation sélective des glycanes de l’AHB en ajoutant du sodium (AHB dopé au sodium ou AHB/Na). Cette modification permet l’analyse directe des O-glycanes, en particulier pour les glycopeptides et les glycoprotéines contenant des O-glycanes .

- L’AHB sert de précurseur pour la synthèse de produits chimiques à haute valeur ajoutée. Par exemple, il peut être transformé en d’autres composés ayant des applications pharmaceutiques .

Spectrométrie de masse par désorption/ionisation laser assistée par matrice (MALDI-MS) pour le glycotypage

Précurseur pour la synthèse chimique à haute valeur ajoutée

Mécanisme D'action

Target of Action

3-Amino-4,5-dihydroxybenzoic acid is a type of hydroxybenzoic acid, which are major aromatic secondary metabolites It’s known that hydroxybenzoic acids have a wide range of targets due to their antioxidant capabilities .

Mode of Action

It’s known that hydroxybenzoic acids can influence metabolism, cellular signaling, and gene expression . They can activate various signaling pathways, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .

Biochemical Pathways

Hydroxybenzoic acids, including 3-Amino-4,5-dihydroxybenzoic acid, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The metabolic pathways of primary metabolites in plant foods are also linked with metabolic pathways of secondary metabolites .

Pharmacokinetics

It’s known that the bioavailability of hydroxybenzoic acids can be influenced by factors such as oral delivery .

Result of Action

Hydroxybenzoic acids are known to have health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

The action of 3-Amino-4,5-dihydroxybenzoic acid can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Amino-4,5-dihydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized as an intermediate of catabolic and anabolic pathways in some microorganisms . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of 3-Amino-4,5-dihydroxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .

Molecular Mechanism

At the molecular level, 3-Amino-4,5-dihydroxybenzoic acid exerts its effects through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms and is shuttled through the β-ketoadipate pathway to produce intermediates of the tricarboxylic acid cycle .

Metabolic Pathways

3-Amino-4,5-dihydroxybenzoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .

Propriétés

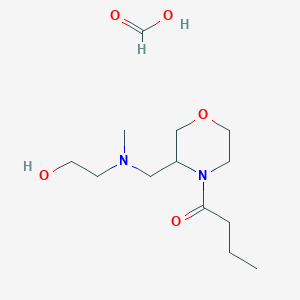

IUPAC Name |

3-amino-4,5-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQLYASRVXAFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)

![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)

![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)